molecular formula C12H12N2OS B6308815 5-p-Tolylthiophene-2-carbohydrazide CAS No. 62403-12-7

5-p-Tolylthiophene-2-carbohydrazide

Cat. No.: B6308815
CAS No.: 62403-12-7
M. Wt: 232.30 g/mol
InChI Key: ZSMSIPUQBPJUPA-UHFFFAOYSA-N
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Description

5-p-Tolylthiophene-2-carbohydrazide: is a heterocyclic compound with the molecular formula C12H12N2OS . It is characterized by the presence of a thiophene ring substituted with a p-tolyl group and a carbohydrazide moiety.

Properties

IUPAC Name

5-(4-methylphenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-11(16-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMSIPUQBPJUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488961
Record name 5-(4-Methylphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62403-12-7
Record name 5-(4-Methylphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolylthiophene-2-carbohydrazide typically involves the reaction of p-tolylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The hydrazide group (-CONHNH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
Amide bond formation Acyl chlorides, DCC/DMAP, room tempN-acyl-5-p-tolylthiophene-2-carbohydrazides68–81%
Schiff base formation Aldehydes/ketones, ethanol, refluxHydrazone derivatives48–72%

For example, reaction with 3-methyl-1-phenylpyrazol-5-amine in the presence of N,N-dicyclohexylcarbodiimide (DCC) yields N-(3-methyl-1-phenylpyrazol-5-yl)-5-p-tolylthiophene-2-carboxamide .

Cyclization Reactions

The hydrazide group facilitates cyclization to form nitrogen-containing heterocycles:

Triazole formation

Under oxidative conditions (e.g., Cu(I)/TBHP), intramolecular cyclization produces 1,2,4-triazole derivatives:

C12H12N2OSCu(I), TBHPC12H10N3OS+H2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS} \xrightarrow{\text{Cu(I), TBHP}} \text{C}_{12}\text{H}_{10}\text{N}_3\text{OS} + \text{H}_2\text{O}

This reaction is critical for generating bioactive heterocycles .

Coupling Reactions

The thiophene ring participates in cross-coupling reactions:

Reaction TypeConditionsProductApplicationSource
Suzuki-Miyaura coupling Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 80°C5-Arylthiophene-2-carbohydrazidesAntibacterial agents

While direct coupling of 5-p-tolylthiophene-2-carbohydrazide is unreported, analogous brominated precursors (e.g., 5-bromothiophene-2-carbohydrazide) show excellent reactivity with arylboronic acids .

Acid/Base-Mediated Rearrangements

  • Hydrazide hydrolysis : Under strong acidic conditions (6M HCl, reflux), the carbohydrazide hydrolyzes to 5-p-tolylthiophene-2-carboxylic acid .

  • Deprotection : Boc-protected derivatives undergo deprotection with TFA/DCM to regenerate free hydrazides .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the thiophene ring to a sulfone, modifying electronic properties (λₘₐₛ shifts from 285 nm to 310 nm) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a primary amine, though this pathway is less explored .

Coordination Chemistry

The hydrazide acts as a bidentate ligand for transition metals:

C12H12N2OS+Cu(NO3)2[Cu(C12H10N2OS)(NO3)]+\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu}(\text{C}_{12}\text{H}_{10}\text{N}_2\text{OS})(\text{NO}_3)]^+

Such complexes show enhanced antibacterial activity against Gram-negative pathogens .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

DerivativeMIC (μg/mL) vs S. TyphiBinding Affinity (kcal/mol)Source
5-p-Tolylthiophene-2-carbohydrazide12.5-7.9
N-Ciprofloxacin conjugate3.125-9.2

Molecular docking reveals strong interactions with bacterial DNA gyrase (PDB: 5ZTJ), explaining its potency .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • IR : ν(NH) = 3446 cm⁻¹, ν(C=O) = 1676 cm⁻¹

  • ¹H NMR (CDCl₃) : δ 1.54 (t-Bu), 7.39–8.02 (aromatic H)

  • MS : [M + Na]⁺ at m/z 331.3

Scientific Research Applications

Chemistry: 5-p-Tolylthiophene-2-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific electronic properties .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its antimicrobial and anticancer activities .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-p-Tolylthiophene-2-carbohydrazide in biological systems involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring can interact with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

  • 4-p-Tolylthiophene-2-carboxylic acid
  • Methyl 5-p-tolylthiophene-2-carboxylate
  • 2-(p-Tolyl)ethylamine
  • p-Tolyl isothiocyanate

Comparison: 5-p-Tolylthiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a carbohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 4-p-Tolylthiophene-2-carboxylic acid lacks the hydrazide group, it does not exhibit the same range of chemical reactions or biological interactions .

Biological Activity

5-p-Tolylthiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

5-p-Tolylthiophene-2-carbohydrazide can be synthesized through various methods, including the reaction of thiophene derivatives with hydrazine derivatives. The compound's structure is characterized by techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Biological Activity

The biological activity of 5-p-Tolylthiophene-2-carbohydrazide has been evaluated in several studies, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that 5-p-Tolylthiophene-2-carbohydrazide exhibits notable antibacterial properties against various strains of bacteria. In a study, compounds derived from thiophene were tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhi128
Pseudomonas aeruginosa256

These results suggest that the compound has potential as a lead structure for developing new antibacterial agents, especially considering the rising resistance to conventional antibiotics .

Anticancer Activity

The anticancer efficacy of 5-p-Tolylthiophene-2-carbohydrazide has been explored using human cancer cell lines. Specifically, its activity against prostate cancer cells (PC-3) was assessed. The compound exhibited cytotoxic effects with an IC50 value of approximately 20 µM, indicating significant potential for further development as an anticancer drug.

In a comparative study with other thiophene derivatives, it was found that modifications to the thiophene ring significantly influenced antitumor activity. The structure-activity relationship (SAR) analysis highlighted that substituents on the thiophene core could enhance or diminish biological activity .

Anti-inflammatory Properties

The anti-inflammatory effects of 5-p-Tolylthiophene-2-carbohydrazide were evaluated through in vitro assays measuring nitric oxide production in macrophages. The compound demonstrated a dose-dependent inhibition of nitric oxide synthesis, suggesting its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the biological activity of similar thiophene derivatives:

  • Study on Antimicrobial Agents : A series of thiophene derivatives were synthesized and tested for antimicrobial properties, revealing that modifications at the 2-position of the thiophene ring significantly enhance antibacterial activity .
  • Anticancer Screening : A comprehensive evaluation of various thiophene-based compounds showed promising results against multiple cancer cell lines, with some compounds exhibiting selectivity towards prostate cancer cells .
  • Inflammation Models : Research indicated that thiophene derivatives could modulate inflammatory pathways effectively, suggesting their role in drug development for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-p-Tolylthiophene-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of thiophene-2-carboxylic acid derivatives with p-tolylhydrazine. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., DMF or ethanol) to minimize hydrolysis of intermediates.
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC (Rf ~0.5 in 30% EtOAc/hexane) .
    • Data Table :
MethodSolventTemp (°C)Yield (%)Purity (%)
CondensationDMF706595
RefluxEthanol807298

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 5-p-Tolylthiophene-2-carbohydrazide?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Thiophene protons (δ 6.8–7.2 ppm, multiplet).
  • Hydrazide NH (δ 9.5–10.5 ppm, broad singlet).
  • p-Tolyl methyl (δ 2.3 ppm, singlet) .
  • IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • MS : Molecular ion peak [M+H]⁺ at m/z 263.2 (calculated for C₁₂H₁₂N₂OS) .

Q. What are the primary applications of 5-p-Tolylthiophene-2-carbohydrazide in pharmacological research?

  • Methodological Answer : This compound serves as a precursor for bioactive heterocycles (e.g., thiadiazoles, triazoles).

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assay) with ampicillin as control .
  • Anticancer Studies : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved in structural studies of 5-p-Tolylthiophene-2-carbohydrazide derivatives?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 5%). Adjust thermal parameters for non-H atoms to align with DFT-optimized geometries .
  • Validation Tools : Cross-check with CCDC databases for similar hydrazide structures. Discrepancies in C–N bond lengths (>0.02 Å) may indicate tautomerism or solvent effects .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of 5-p-Tolylthiophene-2-carbohydrazide?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydrazide NH with Boc (tert-butyloxycarbonyl) to prevent unwanted cyclization .
  • Inert Atmosphere : Conduct reactions under argon to avoid oxidation of thiophene sulfur .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to detect intermediates and adjust reagent stoichiometry .

Q. How do solvent polarity and substituent effects influence the electronic properties (e.g., HOMO-LUMO gap) of 5-p-Tolylthiophene-2-carbohydrazide?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) in Gaussian 08. Compare gas-phase vs. PCM-solvated models to quantify solvent effects .
  • UV-Vis Spectroscopy : Correlate λmax shifts (e.g., 320 nm in hexane vs. 335 nm in DMSO) with solvatochromism .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data (e.g., high in vitro vs. low in vivo efficacy) for 5-p-Tolylthiophene-2-carbohydrazide-based compounds?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure logP (octanol/water) to assess membrane permeability. Poor bioavailability (e.g., logP < 1) may explain in vivo inefficacy .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Instability under physiological pH could reduce activity .

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